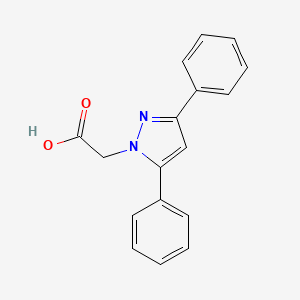

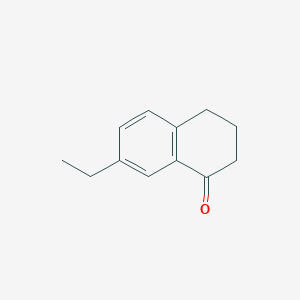

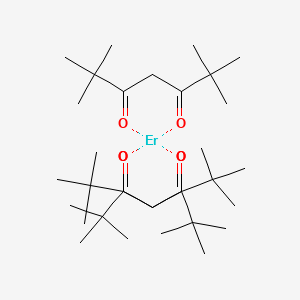

![molecular formula C9H16O4S2 B1581769 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid CAS No. 4265-59-2](/img/structure/B1581769.png)

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid

Vue d'ensemble

Description

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid, commonly known as Cysteine-S-conjugate β-lyase 4 (C-S lyase 4), is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids, such as cysteine and methionine. C-S lyase 4 is involved in the detoxification of xenobiotics and endogenous compounds, and its dysfunction has been linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Applications De Recherche Scientifique

Recovery and Reactive Extraction

One application area is in the recovery of propionic acid from aqueous solutions, which is crucial in the chemical, pharmaceutical, and food industries. The use of specific extractants like Aliquat 336 in various diluents has shown promise in efficiently separating propionic acid from fermentation broths, demonstrating the potential utility of related compounds in improving solvent extraction processes (A. Keshav, S. Chand, & K. Wasewar, 2009).

Corrosion Inhibition

Another application is in corrosion inhibition, where derivatives of carboxylic acids, such as amino acids-based imidazolium zwitterions, have been synthesized and evaluated for their efficiency in protecting mild steel against corrosion. This suggests the potential of similar carboxylic acid derivatives in developing novel, effective corrosion inhibitors (V. Srivastava et al., 2017).

Fermentation and Biotechnological Applications

Further, compounds similar to 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid have been explored in the context of fermentation processes. Research on the fermentative production of propionic acid and its derivatives highlights the growing interest in utilizing renewable feedstocks for the sustainable production of valuable chemicals, showcasing the role such compounds can play in green chemistry (Brandon A. Rodriguez et al., 2014).

Mécanisme D'action

Mode of Action

The compound might interact with its targets through the carboxylic acid group and sulfide bonds, potentially affecting protein folding or enzyme function.

Pharmacokinetics

The compound’s solubility in water is 645.4 mg/L at 25 ºC , which might influence its bioavailability.

Result of Action

The presence of a carboxylic acid group and sulfide bonds suggest potential roles in biological processes.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.

Propriétés

IUPAC Name |

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHSRLRLGYJODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(SCCC(=O)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289921 | |

| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |

CAS RN |

4265-59-2 | |

| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,3'-(propane-2,2-diylbis(sulfanediyl))dipropanoic acid (PSDA) contribute to the functionality of the dHAc-PSDA-Ce6 nanocluster?

A1: PSDA serves as a cleavable crosslinker within the dHAc-PSDA-Ce6 nanocluster []. This means it holds together multiple units of hyaluronate dots (dHA) conjugated with Chlorin e6 (Ce6), forming a larger nanocluster structure. Critically, PSDA is designed to be cleaved by singlet oxygen (¹O₂) generated by Ce6 upon light irradiation. This cleavage breaks down the nanocluster into smaller dHA-Ce6 molecules. This size shift, triggered specifically at the tumor site by light activation, is hypothesized to enhance the photodynamic antitumor effect [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

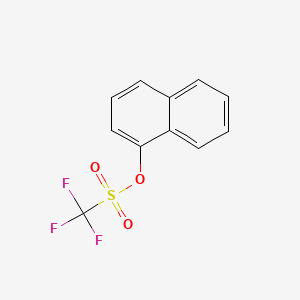

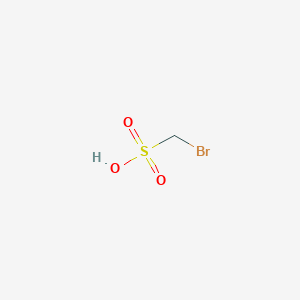

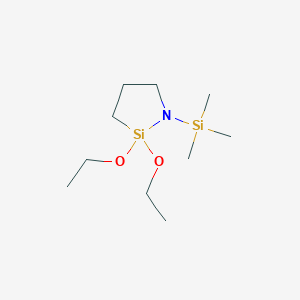

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)

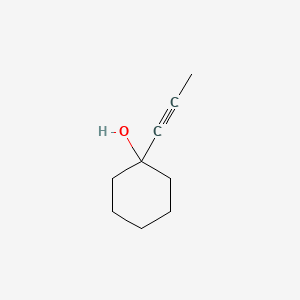

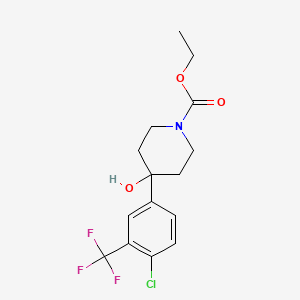

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)

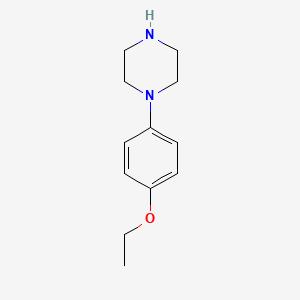

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B1581709.png)